![molecular formula C21H17ClF3N3O2 B3005804 4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide CAS No. 338777-11-0](/img/structure/B3005804.png)

4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

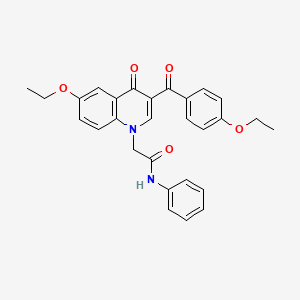

The compound “4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide” is a derivative of haloxyfop-P-methyl . Haloxyfop-P-methyl is a proherbicide that becomes active upon hydrolysis of the methyl ester . It is used as a herbicide and is the most active enantiomer of the racemic herbicide haloxyfop .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

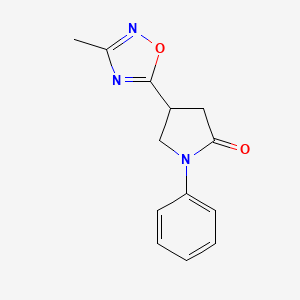

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also contains a phenoxy group and a benzohydrazide group .Chemical Reactions Analysis

As a proherbicide, haloxyfop-P-methyl becomes the active herbicide haloxyfop-P upon hydrolysis of the methyl ester . This suggests that “4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide” may also undergo similar chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Agrochemical Applications

The compound contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Fluazifop

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

Biological Activities

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway, playing a crucial role in the conversion of acetyl-CoA to malonyl-CoA .

Mode of Action

The compound acts as an inhibitor of ACC . It interferes with the action of ACC, thereby disrupting the normal metabolic processes associated with this enzyme .

Biochemical Pathways

The inhibition of ACC affects the fatty acid synthesis pathway . This can lead to a reduction in the production of key components of the cell membrane, such as palmitate . It can also affect the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can improve drug potency . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure and the presence of functional groups such as the trifluoromethyl group .

Result of Action

The inhibition of ACC by this compound can lead to a disruption in the normal functioning of cells, particularly in the synthesis of fatty acids . This can result in the attenuation of secondary metabolism and thwarting of bacterial growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can affect the hydrolysis of the compound . Additionally, the compound’s activity may be influenced by the pH and temperature of its environment, as these factors can affect the compound’s stability and its interaction with its target .

Future Directions

properties

IUPAC Name |

4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O2/c22-18-10-16(21(23,24)25)11-27-19(18)9-13-3-7-17(8-4-13)30-12-14-1-5-15(6-2-14)20(29)28-26/h1-8,10-11H,9,12,26H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUGCELAJLSXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)